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Compound of Interest

Compound Name: 2-Allylbenzaldehyde

Cat. No.: B1595089 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allylbenzaldehyde

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential spectroscopic data required for

the unequivocal identification and characterization of 2-Allylbenzaldehyde (C₁₀H₁₀O).

Designed for researchers, chemists, and quality control professionals, this document

synthesizes predictive data based on established spectroscopic principles and analyses of

structurally analogous compounds. We will delve into the interpretation of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both field-

proven insights and standardized protocols for data acquisition.

Molecular Properties and Structure
2-Allylbenzaldehyde is an aromatic aldehyde featuring an allyl group substituted at the ortho

position of the benzaldehyde core. This unique structure gives rise to a distinct spectroscopic

fingerprint, crucial for its identification and differentiation from isomers.

Table 1: Physicochemical Properties of 2-Allylbenzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1595089?utm_src=pdf-interest
https://www.benchchem.com/product/b1595089?utm_src=pdf-body
https://www.benchchem.com/product/b1595089?utm_src=pdf-body
https://www.benchchem.com/product/b1595089?utm_src=pdf-body
https://www.benchchem.com/product/b1595089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₁₀H₁₀O [1][2]

Molecular Weight 146.19 g/mol [1]

IUPAC Name
2-(prop-2-en-1-

yl)benzaldehyde
[1][2]

| CAS Number | 62708-42-3 |[1][2] |

Below is the chemical structure of 2-Allylbenzaldehyde, illustrating the numbering convention

used for spectral assignments in this guide.

Caption: Molecular structure of 2-Allylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. While complete, published experimental spectra for 2-Allylbenzaldehyde
are not readily available, we can accurately predict the chemical shifts and coupling patterns

based on established principles and data from analogous structures.[3]

¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms. The predicted spectrum for 2-Allylbenzaldehyde would exhibit distinct

signals for the aldehyde, aromatic, and allyl protons.

Table 2: Predicted ¹H NMR Data for 2-Allylbenzaldehyde (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.2 Singlet (s) 1H -CHO

The aldehyde
proton is
highly
deshielded by
the adjacent
carbonyl
group and
shows no
coupling to
other protons.
[4]

~7.8-7.9 Doublet (d) 1H
Ar-H (ortho to

CHO)

Aromatic proton

deshielded by

the anisotropic

effect of the

aldehyde group.

~7.3-7.6 Multiplet (m) 3H Ar-H (remaining)

Overlapping

signals for the

remaining three

aromatic protons.

~5.9-6.1 Multiplet (m) 1H -CH=CH₂

The internal vinyl

proton of the allyl

group, split by

both the terminal

vinyl and allylic

protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~5.0-5.2 Multiplet (m) 2H -CH=CH₂

The two terminal

vinyl protons,

which are

diastereotopic

and couple to the

internal vinyl

proton.

| ~3.5 | Doublet (d) | 2H | Ar-CH₂-CH | The allylic protons adjacent to the aromatic ring,

deshielded and coupled to the internal vinyl proton. |

¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

provides information about their electronic environment.

Table 3: Predicted ¹³C NMR Data for 2-Allylbenzaldehyde (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~192.5 C=O

The carbonyl carbon is
significantly deshielded
and appears far downfield,
a characteristic feature of
aldehydes.[5]

~137.0 Ar-C-CH₂
Quaternary aromatic carbon

attached to the allyl group.

~136.5 -CH=CH₂
The internal sp² carbon of the

allyl group.

~135.0 Ar-C-CHO

Quaternary aromatic carbon

attached to the aldehyde

group.

~133-134 Ar-CH Aromatic methine carbons.

~126-131 Ar-CH Aromatic methine carbons.

~116.5 -CH=CH₂
The terminal sp² carbon of the

allyl group.

| ~35.5 | Ar-CH₂- | The sp³ allylic carbon, appearing in the aliphatic region. |

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-15 mg of purified 2-Allylbenzaldehyde in

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key

parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a

relaxation delay of 2-5 seconds. A sufficient number of scans (typically 8 to 16) should be

averaged to achieve a high signal-to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.docbrown.info/page06/spectra/benzaldehyde-nmr13c.htm
https://www.benchchem.com/product/b1595089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low

natural abundance of the ¹³C isotope.

Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier

transformation, phase correction, and baseline correction. Reference the chemical shifts to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal

standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-
Allylbenzaldehyde is dominated by absorptions from the aldehyde and allyl groups, as well as

the aromatic ring.

Table 4: Expected Characteristic IR Absorption Bands for 2-Allylbenzaldehyde

Wavenumber
(cm⁻¹)

Intensity Vibration
Functional
Group

Reference

~3080 Medium C-H Stretch
=C-H
(Aromatic &
Vinyl)

[6]

~2820 & ~2720 Medium, Sharp
C-H Stretch

(Fermi Doublet)
Aldehyde (-CHO) [7][8]

~1705 Strong, Sharp C=O Stretch Aldehyde [7][8]

~1645 Medium C=C Stretch Alkene (Allyl)

~1600 & ~1450 Medium-Strong C=C Stretch Aromatic Ring [6]

~990 & ~915 Strong
C-H Bend (Out-

of-plane)
-CH=CH₂ (Vinyl)

| ~750 | Strong | C-H Bend (Out-of-plane) | 1,2-disubstituted (ortho) Aromatic | |
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The presence of a strong, sharp peak around 1705 cm⁻¹ is highly indicative of an aromatic

aldehyde.[8] This, combined with the characteristic Fermi doublet for the aldehyde C-H stretch,

provides strong evidence for the benzaldehyde moiety.

Experimental Protocol: IR Spectroscopy
Sample Preparation: As 2-Allylbenzaldehyde is a liquid at room temperature, the spectrum

can be easily acquired by placing a single drop of the neat liquid directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹. Co-add 16 to 32

scans to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the clean, empty

ATR crystal or air. The resulting interferogram is then Fourier-transformed to produce the

final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of

a molecule. For 2-Allylbenzaldehyde, Electron Ionization (EI) is a common technique that

generates a molecular ion and a series of characteristic fragment ions.

Expected Mass Spectrum Features:

Molecular Ion (M⁺˙): A peak at m/z 146 corresponding to the molecular weight of C₁₀H₁₀O,

confirming the elemental composition.[1]

Key Fragmentation: The fragmentation pattern provides structural clues. The most likely

fragmentations involve the loss of stable neutral molecules or radicals.

Table 5: Predicted Major Fragment Ions in the EI Mass Spectrum of 2-Allylbenzaldehyde
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m/z Proposed Ion Structure Fragmentation Pathway

146 [C₁₀H₁₀O]⁺˙ Molecular Ion (M⁺˙)

145 [M-H]⁺
Loss of a hydrogen radical,

often from the aldehyde.

117 [M-CHO]⁺
α-cleavage with loss of the

formyl radical (•CHO).

115 [C₉H₇]⁺

Loss of CHO followed by loss

of H₂ (common for aromatic

systems).

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl-type fragments. |

2-Allylbenzaldehyde
[C₁₀H₁₀O]⁺˙
m/z = 146

[C₉H₉]⁺
m/z = 117

- •CHO

Click to download full resolution via product page

Caption: Primary fragmentation pathway of 2-Allylbenzaldehyde.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 2-Allylbenzaldehyde (~100 ppm) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron

Ionization (EI) source.

GC Separation: Inject 1 µL of the sample into the GC. Use a non-polar capillary column (e.g.,

DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to

250°C at 10°C/min.
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MS Acquisition: The EI source energy should be set to the standard 70 eV. Acquire mass

spectra over a scan range of m/z 40–300.

Data Analysis: Identify the peak corresponding to 2-Allylbenzaldehyde in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion

and compare the fragmentation pattern with the expected values.[9]

Integrated Spectroscopic Workflow
In a real-world scenario, these techniques are used in a complementary fashion to build a self-

validating case for the structure and purity of a synthesized compound.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Synthesized Product

GC-MS Analysis FTIR Analysis ¹H & ¹³C NMR Analysis

Confirm MW = 146 Confirm C=O, CHO, Ar, Allyl Elucidate C-H Framework

Structure Confirmed:
2-Allylbenzaldehyde

Click to download full resolution via product page

Caption: Workflow for structural confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1595089?utm_src=pdf-body
https://arabjchem.org/content/184/2012/5/1/pdf/10.1016_j.arabjc.2010.08.002.pdf
https://www.benchchem.com/product/b1595089?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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